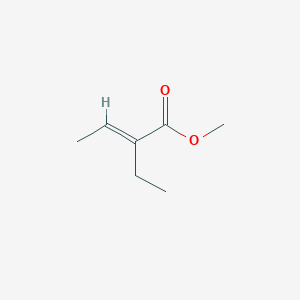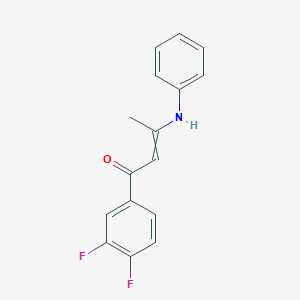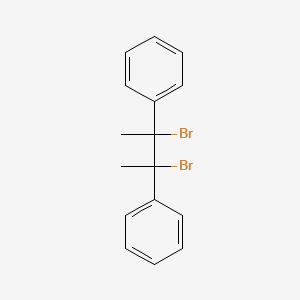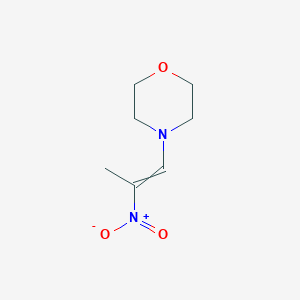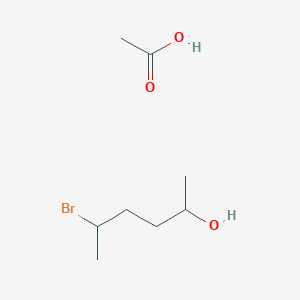
Acetic acid;5-bromohexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;5-bromohexan-2-ol is a compound with the molecular formula C8H17BrO3. It is a combination of acetic acid and 5-bromo-2-hexanol in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-bromohexan-2-ol typically involves the reaction of 5-bromo-2-hexanol with acetic acid. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for efficiency and yield. This can include continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;5-bromohexan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in 5-bromo-2-hexanol can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of hexanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield 5-bromohexan-2-one, while reduction can produce hexanol .
Aplicaciones Científicas De Investigación
Acetic acid;5-bromohexan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and effects on biological systems.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for other compounds
Mecanismo De Acción
The mechanism of action of acetic acid;5-bromohexan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetic acid;5-bromohexan-2-ol include:
- 2-Bromo-5-acetoxyhexan
- 2-Hexanol,5-bromo-,acetate
- Acetic acid- (4-bromo-1-methyl-pentyl ester)
- Acetic acid,5-methyloxolan-2-ol
Uniqueness
The presence of both the bromine atom and the hydroxyl group allows for a diverse range of chemical reactions and interactions .
Propiedades
Número CAS |
111692-86-5 |
|---|---|
Fórmula molecular |
C8H17BrO3 |
Peso molecular |
241.12 g/mol |
Nombre IUPAC |
acetic acid;5-bromohexan-2-ol |
InChI |
InChI=1S/C6H13BrO.C2H4O2/c1-5(7)3-4-6(2)8;1-2(3)4/h5-6,8H,3-4H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
ANGJDTXVPGGHRV-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(C)Br)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
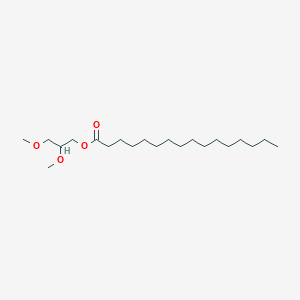
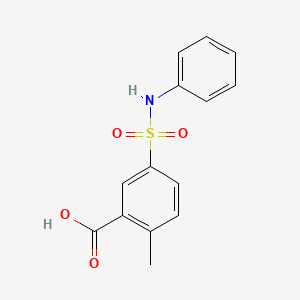
![2,2-Dichloro-3-[(propan-2-yl)oxy]propanal](/img/structure/B14323191.png)
![2-Octyl-2-azaspiro[5.5]undecane](/img/structure/B14323199.png)
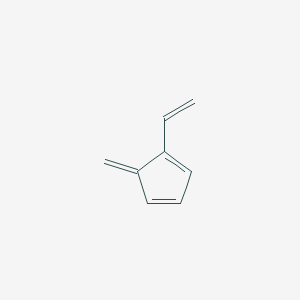
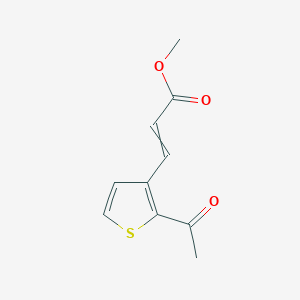
![4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate](/img/structure/B14323211.png)
![4-[(E)-Butylideneamino]-3,5-dimethylphenol](/img/structure/B14323218.png)
